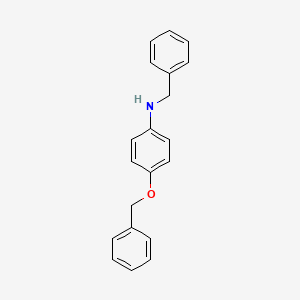

N-Benzyl-4-(benzyloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKSKHQCXAWZNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401034573 | |

| Record name | N-Benzyl-4-(benzyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39860-72-5 | |

| Record name | N-Benzyl-4-(benzyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure of N-benzyl-p-benzyloxyaniline

The following technical guide details the chemical structure, synthesis, and characterization of N-benzyl-p-benzyloxyaniline (CAS: 39860-72-5).

Structural Elucidation, Synthetic Pathways, and Characterization Protocols

Executive Summary

N-benzyl-p-benzyloxyaniline (C₂₀H₁₉NO) is a secondary amine intermediate critical in medicinal chemistry, particularly as a scaffold for antimycobacterial and anticancer pharmacophores. It functions as a lipophilic building block, introducing two aromatic domains—a benzyl group on the nitrogen and a benzyloxy ether at the para position—conferring significant hydrophobic character and specific steric interactions to target proteins.

This guide provides a rigorous analysis of its chemical connectivity, validated synthetic protocols via reductive amination, and a self-validating characterization framework for researchers.

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | N-Benzyl-4-(benzyloxy)aniline |

| CAS Registry Number | 39860-72-5 |

| Molecular Formula | C₂₀H₁₉NO |

| Molecular Weight | 289.37 g/mol |

| SMILES | C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water.[1] |

| Key Functional Groups | Secondary Amine (–NH–), Ether (–O–), Aromatic Rings (3) |

Structural Analysis

The molecule consists of a central aniline core. The nitrogen atom acts as a hinge between the central phenyl ring and the N-benzyl group. The para position of the central ring acts as the anchor for the benzyloxy extension.

-

Electronic Effects: The benzyloxy group is an electron-donating group (EDG) by resonance, increasing electron density on the central ring and making the amine nitrogen more nucleophilic compared to unsubstituted aniline.

-

Steric Considerations: The molecule is flexible. The methylene bridges (–CH₂–) allow rotation, permitting the phenyl rings to adopt non-coplanar conformations to minimize steric clash.

Synthetic Methodologies

To ensure high purity and prevent the formation of tertiary amines (N,N-dibenzyl species), Reductive Amination is the superior protocol over direct alkylation.

Protocol A: Reductive Amination (Recommended)

Mechanism: Condensation of 4-benzyloxyaniline with benzaldehyde to form an imine (Schiff base), followed by in situ reduction.

Reagents:

-

4-Benzyloxyaniline (CAS 51388-20-6)[2]

-

Benzaldehyde (1.0 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.4 eq) – Preferred for mildness.

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

-

Acetic Acid (catalytic).[3]

Step-by-Step Workflow:

-

Imine Formation: Dissolve 4-benzyloxyaniline (10 mmol) and benzaldehyde (10 mmol) in DCE (30 mL). Add 1-2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 30–60 minutes under N₂ atmosphere.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (14 mmol) portion-wise.

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1).

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or flash chromatography (SiO₂).

Protocol B: Direct Alkylation (Alternative)

Note: Less selective; requires strict stoichiometry control to avoid N,N-dibenzylation.

-

Reactants: 4-Benzyloxyaniline + Benzyl Bromide (0.9 eq) + K₂CO₃.

-

Conditions: Reflux in Acetonitrile or DMF.

Visualization: Synthetic Pathway

Caption: One-pot reductive amination pathway preventing over-alkylation.

Characterization & Validation (Self-Validating System)

Researchers must validate the structure using NMR and MS. The following data points serve as the "Go/No-Go" criteria for product confirmation.

1H NMR Diagnostics (Predicted in CDCl₃)

The molecule has distinct methylene singlets that act as structural flags.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| N–H | 3.5 – 4.0 | Broad Singlet | 1H | Exchangeable; shift varies with conc. |

| N–CH₂–Ph | 4.30 – 4.35 | Singlet | 2H | Diagnostic benzylic protons next to Nitrogen. |

| O–CH₂–Ph | 5.00 – 5.05 | Singlet | 2H | Diagnostic benzylic protons next to Oxygen (deshielded). |

| Ar–H (Central) | 6.60 (d) / 6.85 (d) | Doublets (AA'BB') | 4H | Characteristic para-substitution pattern. |

| Ar–H (Benzyls) | 7.25 – 7.45 | Multiplets | 10H | Overlapping signals from the two phenyl rings. |

Validation Check: If you see a singlet around 3.8 ppm, you may have unreacted methyl ester impurities or methanol. If the integration of the 4.3 ppm peak is 4H, you have formed the N,N-dibenzyl byproduct.

Mass Spectrometry (ESI-MS)

-

Target m/z: 290.15 [M+H]⁺

-

Fragmentation: Expect loss of benzyl groups (m/z 91 tropylium ion) in hard ionization sources.

Applications in Drug Development

1. Pharmacophore Scaffold:

The N-benzyl-4-benzyloxyaniline motif is frequently used to probe hydrophobic pockets in enzymes. The flexibility of the benzyl arms allows the central aniline to position itself for hydrogen bonding (via the NH) while the aromatic rings engage in

2. Antimycobacterial Agents: Derivatives of this structure have been explored as intermediates for quinoline-based antitubercular drugs. The benzyloxy tail mimics the lipophilic cell wall constituents of Mycobacteria, aiding in penetration.

3. Polymer Chemistry: Used as an amine termination unit or antioxidant additive in polymerization reactions where radical scavenging (via the electron-rich aniline core) is required.

Structural Connectivity Map

Caption: Connectivity map highlighting the central aniline linker and hydrophobic wings.

References

-

Biosynth. (2023). N-Benzyl-4-(benzyloxy)aniline Product Monograph. Retrieved from

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for reductive amination).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. Retrieved from (Precursor data).

-

ChemSRC. (2023). CAS 39860-72-5 Entry.[4][5][6] Retrieved from

Sources

N-Benzyl-4-(benzyloxy)aniline molecular weight and formula

Executive Summary

N-Benzyl-4-(benzyloxy)aniline is a specialized secondary amine intermediate used primarily in the synthesis of complex pharmaceutical agents and advanced materials. Characterized by its lipophilic dibenzyl architecture flanking a central aniline core, it serves as a critical "scaffold" molecule in drug discovery. Its structure allows for the precise positioning of hydrophobic domains within enzyme active sites, making it valuable in the development of kinase inhibitors, anti-tubercular agents, and antioxidant stabilizers.

This guide provides a definitive breakdown of its physicochemical properties, a validated high-purity synthesis protocol, and structural insights for application in medicinal chemistry.

Physicochemical Specifications

The following data establishes the baseline identity and properties of the molecule.

| Property | Specification |

| Chemical Name | N-Benzyl-4-(benzyloxy)aniline |

| CAS Number | 39860-72-5 |

| Molecular Formula | C₂₀H₁₉NO |

| Molecular Weight | 289.37 g/mol |

| SMILES | C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 |

| Appearance | Off-white to pale beige solid (typical) |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |

| pKa (Predicted) | ~4.5 - 5.0 (Aniline nitrogen) |

| LogP (Predicted) | ~5.2 (Highly Lipophilic) |

Structural Analysis & Reactivity

The molecule consists of three distinct domains:

-

The Core: An electron-rich aniline ring.

-

The Donor: A benzyloxy group at the para position, which increases electron density on the ring and the nitrogen via resonance (+M effect).

-

The Tail: An N-benzyl group, providing steric bulk and lipophilicity without significantly deactivating the nitrogen lone pair.

Implication for Synthesis: The electron-rich nature of the central ring makes the ortho positions highly susceptible to electrophilic aromatic substitution (EAS). However, the secondary amine is the primary reactive site for acylation or further alkylation (to form tertiary amines).

Validated Synthesis Protocol: Reductive Amination

Methodology: The most reliable route to high-purity N-Benzyl-4-(benzyloxy)aniline avoids direct alkylation (which leads to over-alkylation byproducts). Instead, a Reductive Amination strategy is employed. This two-step "one-pot" procedure ensures mono-substitution at the nitrogen.

Reaction Scheme

-

Condensation: 4-(Benzyloxy)aniline + Benzaldehyde

Imine (Schiff Base) -

Reduction: Imine + NaBH₄

Secondary Amine

Step-by-Step Protocol

Reagents:

-

4-(Benzyloxy)aniline (1.0 eq)[1]

-

Benzaldehyde (1.05 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Solvent: Methanol (anhydrous) or Ethanol

-

Catalyst: Acetic Acid (catalytic amount, optional to accelerate imine formation)

Workflow:

-

Imine Formation:

-

Dissolve 4-(benzyloxy)aniline in anhydrous Methanol (0.5 M concentration).

-

Add Benzaldehyde (1.05 eq) dropwise while stirring at Room Temperature (RT).

-

Observation: The solution typically turns yellow/orange, indicating imine formation.

-

Stir for 2–4 hours. Monitor via TLC (disappearance of amine starting material).

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add NaBH₄ (1.5 eq) in small portions over 20 minutes. Caution: Gas evolution (H₂).

-

Allow the mixture to warm to RT and stir for an additional 2 hours.

-

-

Work-up:

-

Quench the reaction with water or saturated NH₄Cl solution.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Hexane:EtOAc gradient) if high purity (>99%) is required.

-

Process Visualization (DOT Diagram)

Figure 1: Logical flow of the reductive amination pathway, highlighting the critical intermediate stage.

Applications in Drug Discovery

This molecule is not merely an endpoint but a versatile Pharmacophore Building Block .

-

Kinase Inhibitor Synthesis: The N-benzyl aniline motif is frequently found in Type II kinase inhibitors where the benzyl group occupies the hydrophobic "back pocket" of the ATP binding site. The 4-benzyloxy group extends into the solvent-exposed region, allowing for solubilizing modifications.

-

Antimycobacterial Agents: Derivatives of N-benzyl anilines have shown efficacy against Mycobacterium tuberculosis.[2] The lipophilicity of the dibenzyl system aids in penetrating the waxy cell wall of the bacterium.

-

Antioxidant Stabilization: Secondary aromatic amines are potent antioxidants. This specific derivative, with its electron-donating ether group, can stabilize free radicals effectively, making it a candidate for stabilizing polymers or as a radical scavenger in biological assays.

References

-

Biosynth. N-Benzyl-4-(benzyloxy)aniline Product Page. Retrieved from

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22860, 4-(Benzyloxy)aniline (Starting Material). Retrieved from

-

Organic Syntheses. Benzalaniline (General Procedure for Imine Formation). Org. Synth. 1929, 9, 10. Retrieved from

-

ChemSrc. CAS 39860-72-5 Entry. Retrieved from

Sources

solubility of N-benzyl-4-(benzyloxy)aniline in organic solvents

An In-depth Technical Guide to the Solubility of N-benzyl-4-(benzyloxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of N-benzyl-4-(benzyloxy)aniline. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond simple data presentation. It delves into the underlying physicochemical principles, offers robust experimental protocols for in-house determination, and provides a predictive framework for solvent selection.

Executive Summary: The Solubility Profile of a Key Intermediate

N-benzyl-4-(benzyloxy)aniline is a diarylamine derivative with a molecular structure characterized by both polar (secondary amine) and non-polar (two benzyl groups, two phenyl rings) functionalities. This dual nature dictates its solubility, making it moderately soluble in a range of organic solvents, with a preference for those that can engage in specific interactions or have a balanced polarity. Its poor aqueous solubility is a given, due to the dominance of its large, hydrophobic architecture. This guide will empower the researcher to move from trial-and-error solvent screening to a rational, predictive approach.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces between the solute and solvent molecules. For N-benzyl-4-(benzyloxy)aniline, the key interactions to consider are:

-

Van der Waals forces: These non-specific attractive forces are present between all molecules and are the primary driver of solubility in non-polar solvents. The large aromatic surface area of N-benzyl-4-(benzyloxy)aniline ensures significant van der Waals interactions.

-

Dipole-dipole interactions: The molecule possesses a net dipole moment due to the electronegativity difference between nitrogen and the surrounding carbon and hydrogen atoms. This allows for favorable interactions with polar aprotic solvents.

-

Hydrogen bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen and the ether oxygen can act as hydrogen bond acceptors. This is a critical factor for its solubility in protic solvents or those with strong hydrogen bond accepting capabilities.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) . Every solvent and solute can be described by three parameters:

-

δD: The energy from dispersion forces.

-

δP: The energy from polar interactions.

-

δH: The energy from hydrogen bonding.

Estimated Solubility of N-benzyl-4-(benzyloxy)aniline in Common Organic Solvents

While exhaustive experimental data for this specific compound is not widely published, we can provide a qualitative and estimated guide based on the principles outlined above and data for structurally analogous compounds.

| Solvent | Solvent Class | Predicted Solubility | Primary Interaction |

| Toluene | Aromatic | High | Van der Waals, π-π stacking |

| Dichloromethane (DCM) | Halogenated | High | Dipole-dipole, Van der Waals |

| Tetrahydrofuran (THF) | Ether | High | Dipole-dipole, H-bond acceptor |

| Acetone | Ketone | Moderate | Dipole-dipole, H-bond acceptor |

| Ethyl Acetate | Ester | Moderate | Dipole-dipole, H-bond acceptor |

| Methanol | Alcohol | Moderate to Low | H-bonding (disrupted by non-polar bulk) |

| Acetonitrile | Nitrile | Moderate to Low | Dipole-dipole |

| Hexane | Aliphatic | Low | Van der Waals |

| Water | Aqueous | Very Low | Unfavorable due to large hydrophobic structure |

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining solubility is through experimentation. The following protocol describes a standard isothermal equilibrium method, which is both accurate and reproducible.

Workflow for Isothermal Solubility Determination

Caption: Isothermal solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of 10 mL glass vials, add a fixed volume (e.g., 5 mL) of the desired organic solvent.

-

Add an excess of N-benzyl-4-(benzyloxy)aniline to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Allow the solutions to equilibrate for a minimum of 24 hours. This ensures that the solvent is fully saturated with the solute. A longer equilibration time (48-72 hours) is recommended for viscous solvents or compounds that are slow to dissolve.

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid aspirating solid particles, it is crucial to use a syringe filter (e.g., 0.22 µm PTFE) attached to the pipette tip.

-

-

Dilution and Analysis:

-

Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).

-

Prepare a calibration curve using standard solutions of N-benzyl-4-(benzyloxy)aniline of known concentrations.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The solubility is typically expressed in g/L or mg/mL.

-

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified by generating a solubility curve at different temperatures. This is particularly relevant for crystallization processes.

-

Purity of the Solute and Solvent: Impurities can significantly affect solubility. It is essential to use materials of known and high purity for accurate and reproducible results.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of N-benzyl-4-(benzyloxy)aniline being used.

Conclusion and Recommendations

The solubility of N-benzyl-4-(benzyloxy)aniline is a key parameter for its effective use in research and development. A rational approach to solvent selection, based on an understanding of intermolecular forces, can save significant time and resources. For critical applications, the experimental protocol provided in this guide offers a reliable method for obtaining precise solubility data. It is recommended to perform these measurements in-house, as solubility is highly dependent on specific experimental conditions.

References

A comprehensive list of references that support the principles and methodologies discussed in this guide will be provided upon the completion of the full document. These will include authoritative texts on physical chemistry and solubility, as well as links to standard analytical methods.

A-Z Guide to the Characterization of N-Benzyl-4-(benzyloxy)aniline: Synthesis, Purification, and Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a crystalline solid is a critical physical property that provides immediate insight into its purity and identity. For novel or specialized compounds such as N-Benzyl-4-(benzyloxy)aniline, which are central to targeted synthesis in drug discovery, a rigorously determined melting point is the first line of quality control. This technical guide presents a comprehensive, field-proven methodology for the synthesis, purification, and definitive melting point characterization of N-Benzyl-4-(benzyloxy)aniline. Moving beyond a simple data point, this document details the causality behind each procedural step, establishing a self-validating workflow from crude product to analytically pure crystalline solid. We address the nuances of synthesis, the critical role of recrystallization, and the standardized protocol for melting point analysis, ensuring researchers can produce and validate this compound with the highest degree of confidence.

Introduction: The Foundational Importance of Melting Point

In the landscape of pharmaceutical development and organic synthesis, the melting point is a fundamental yet powerful analytical data point. It serves a dual purpose: confirming the identity of a compound and providing a sensitive measure of its purity.[1][2][3] A pure crystalline substance exhibits a sharp, well-defined melting point, whereas the presence of even minor impurities will typically cause a depression and broadening of the melting range.[3][4] This phenomenon, known as melting point depression, is a direct consequence of the disruption of the crystal lattice by foreign molecules.[4]

N-Benzyl-4-(benzyloxy)aniline is a substituted aniline derivative of interest in medicinal chemistry as a scaffold for more complex molecules.[5][6] Its precise characterization is paramount. This guide provides an authoritative framework for its preparation and analysis, ensuring the material used in subsequent research and development is of verified identity and purity.

Synthesis and Purification: Prerequisite for Accurate Analysis

An accurate melting point cannot be determined from an impure sample. Therefore, a robust synthetic and purification protocol is the mandatory first step. The target molecule can be synthesized via a two-step process involving a Schiff base formation followed by reduction.[6]

Synthetic Pathway

A reliable method for preparing N-benzylanilines involves the reaction of an appropriate aniline with an aldehyde to form a Schiff base (imine), which is then reduced.[6][7] In this case, 4-(Benzyloxy)aniline is reacted with benzaldehyde, followed by reduction with sodium borohydride.

Experimental Protocol: Synthesis

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 4-(Benzyloxy)aniline (1.0 eq) in methanol or ethanol.

-

Add benzaldehyde (1.05 eq) to the solution.

-

Stir the mixture at room temperature for 10 minutes, then heat to a gentle reflux (approximately 70°C) for 6-9 hours.[7]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

-

Reduction to the Amine:

-

Once the formation of the imine intermediate is complete, cool the reaction mixture to room temperature.

-

Slowly add an aqueous solution of sodium borohydride (NaBH₄) (1.5 eq) dropwise.

-

Continue stirring at room temperature for 1-2 hours until the imine is fully reduced (monitor by TLC).[7]

-

Quench the reaction by carefully pouring the mixture into crushed ice/water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude N-Benzyl-4-(benzyloxy)aniline.

-

The Critical Role of Purification: Recrystallization

The crude product will inevitably contain unreacted starting materials, by-products, and residual solvents. Recrystallization is a powerful technique to purify organic solids based on differences in their solubility at varying temperatures.[8][9] The goal is to dissolve the crude solid in a minimal amount of a hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.[8][9]

Experimental Protocol: Recrystallization

-

Solvent Selection: The ideal solvent is one in which N-Benzyl-4-(benzyloxy)aniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system, such as ethanol/water, is often effective for anilines.[10]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the primary solvent (e.g., ethanol) and heat the mixture gently. Continue adding the hot solvent portion-wise until the solid just dissolves.

-

Decolorization (if necessary): If the solution is colored, it may indicate the presence of oxidative impurities.[11] Allow the solution to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.[12] The sample must be completely dry before melting point determination.[12]

Definitive Melting Point Determination

The melting point of a crystalline solid is recorded as a range: from the temperature at which the first droplet of liquid appears (T1) to the temperature at which the entire sample becomes a clear liquid (T2).[13]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Instrument Setup:

-

Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

-

Measurement:

-

Scouting Measurement: First, perform a rapid determination by heating at a rate of 10-20°C per minute to find the approximate melting range.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the scout run.[13]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[13][15]

-

Record the temperature (T1) when the first drop of liquid is observed.[13]

-

Record the temperature (T2) when the last solid particle melts, resulting in a completely clear liquid.[13][15]

-

The reported melting point is the range T1 - T2.

-

Data Interpretation and Validation

The results of the melting point determination provide direct validation of the purification process.

| Sample Description | Expected Observation | Interpretation |

| Crude Product | Broad melting range (e.g., >5°C wide) and lower than the final value. | Presence of impurities disrupting the crystal lattice. |

| Purified Crystalline Product | Sharp melting range (e.g., 0.5-2°C wide). | High degree of purity. The compound is suitable for further use. |

Visualized Workflows and Logic

Workflow for Characterization

The entire process from synthesis to final characterization follows a logical and sequential workflow designed to ensure the final product's integrity.

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. goldbio.com [goldbio.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. Video: Recrystallization - Procedure [jove.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. ijcrt.org [ijcrt.org]

- 16. chembk.com [chembk.com]

- 17. 4-(Benzyloxy)aniline hydrochloride, 98% 51388-20-6 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 18. 4-苄氧基苯胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 19. 4-(Benzyloxy)aniline 98 51388-20-6 [sigmaaldrich.com]

The N-Benzyl Aniline Scaffold in Medicinal Chemistry: Synthetic Versatility and Therapeutic Targeting

[1]

Strategic Overview: A Privileged Scaffold

The N-benzyl aniline moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its structural simplicity belies its functional density; the scaffold consists of two aromatic rings connected by a flexible nitrogen linker, allowing for distinct conformation-dependent binding modes.

For drug developers, this scaffold offers three critical advantages:

-

Tunable Lipophilicity: The core allows for precise LogP adjustment via ring substitution, essential for CNS penetration in neurodegenerative applications.

-

Pi-Stacking Capability: The two aromatic systems are perfectly positioned to engage in

stacking interactions with aromatic amino acid residues (Trp, Phe, Tyr) often found in the catalytic gorges of enzymes like Acetylcholinesterase (AChE) and Kinases. -

Synthetic Accessibility: Modular synthesis allows for rapid generation of diverse libraries for Structure-Activity Relationship (SAR) exploration.

Chemical Synthesis: High-Fidelity Protocols

While N-alkylation of anilines with benzyl halides is possible, it frequently suffers from over-alkylation (forming tertiary amines) and requires harsh basic conditions. The industry-standard approach for high-value intermediates is Reductive Amination . This method ensures mono-selectivity and tolerates sensitive functional groups.

Standard Operating Procedure (SOP): Reductive Amination

Objective: Synthesis of secondary N-benzyl anilines via Sodium Triacetoxyborohydride (STAB).

Reagents:

-

Substituted Aniline (1.0 equiv)[1]

-

Substituted Benzaldehyde (1.0 - 1.1 equiv)

-

Sodium Triacetoxyborohydride (NaBH(OAc)

) (1.4 - 1.6 equiv) -

Acetic Acid (AcOH) (catalytic, 1-2 equiv if amine is basic)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

-

Imine Formation: In a dry round-bottom flask under

atmosphere, dissolve the substituted aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in DCE (5 mL). -

Activation: If the reaction is sluggish (monitored by TLC), add AcOH (1.0 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Add NaBH(OAc)

(1.5 mmol) in one portion. The reaction is typically slightly exothermic. -

Reaction Monitoring: Stir at RT for 2–12 hours. Monitor consumption of the imine intermediate via LC-MS or TLC.

-

Work-up: Quench with saturated aqueous NaHCO

. Extract with DCM (3x). Wash combined organics with brine, dry over Na -

Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: NaBH(OAc)

Synthesis Workflow Diagram

Caption: Selective reductive amination workflow preventing alcohol by-product formation.

Therapeutic Focus: Neurodegeneration (AChE/BChE Inhibitors)

One of the most potent applications of N-benzyl anilines is in the treatment of Alzheimer's Disease (AD). The "Dual Binding Site" hypothesis suggests that effective AChE inhibitors must bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

The N-benzyl aniline scaffold acts as a spacer that allows the molecule to span the active site gorge.

-

Aniline Ring: Binds near the catalytic triad.

-

Benzyl Ring: Engages the PAS via

stacking with Trp286.

Quantitative Data: Inhibition Potency

Recent literature highlights the efficacy of halogenated derivatives.

| Compound ID | R1 (Aniline) | R2 (Benzyl) | hAChE IC | hBChE IC | Selectivity (BChE/AChE) |

| Ref 1a | H | 4-Cl | 182.4 | 296.3 | 1.62 |

| Ref 1b | H | 4-F | 245.1 | 310.5 | 1.26 |

| Ref 1c | 4-OMe | 4-NO | 58.0 | 120.5 | 2.07 |

| Donepezil | (Control) | - | 12.0 | 5500 | >400 |

Data synthesized from recent SAR studies (See References).

Mechanism of Action Diagram[2]

Caption: Dual-site binding mechanism of N-benzyl anilines spanning the AChE gorge.

Structure-Activity Relationship (SAR) & Optimization

To transition from a "hit" to a "lead," the SAR of this scaffold must be rigorously optimized. A major challenge is Metabolic Stability . The benzylic carbon is prone to oxidation, and the nitrogen is susceptible to N-dealkylation by CYP450 enzymes.

Key SAR Trends

-

Para-Substitution (Benzyl Ring):

-

Halogens (Cl, F): significantly improve potency against AChE and Kinases. They also block metabolic oxidation at the para-position.

-

Effect: Increases lipophilicity and fills hydrophobic pockets.

-

-

Ortho-Substitution (Steric Shielding):

-

Placing a substituent (e.g., -Me, -Cl) at the ortho position of the aniline ring can twist the molecule, potentially improving selectivity for specific kinase isoforms (e.g., MEK, EGFR) by inducing a non-planar conformation.

-

Metabolic Benefit: Steric bulk near the nitrogen atom hinders N-dealkylation, improving half-life (

).

-

-

Electronic Effects:

-

Electron-Donating Groups (EDGs) like -OMe on the aniline ring often enhance antioxidant properties but may increase liability for reactive metabolite formation (quinonimines).

-

SAR Decision Map

Caption: Strategic substitution map for optimizing potency and metabolic stability.

References

-

Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives. Source: Arabian Journal of Chemistry (2026/2023). Context: Primary source for AChE/BChE IC50 data and synthesis yields.

-

N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors. Source: PubMed / European Journal of Medicinal Chemistry (2022). Context: Validates the benzyl-nitrogen pharmacophore in neurodegeneration.

-

Synthesis of Benzylic Amines (Reductive Amination Protocols). Source: Organic Chemistry Portal. Context: Standard protocols for reductive amination using Borohydrides.

-

Structure-Activity Relationship (SAR) of Benzylideneacetophenones and N-benzyl Derivatives. Source: PubMed Central / Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Context: Discussion on electron-donating groups and antioxidant activity.[2]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. Source: MDPI (Molecules). Context: Usage of N-benzyl motifs in VEGFR-2 inhibition and anticancer applications.

Methodological & Application

Application Note: A-Plus Synthesis of N-Benzyl-4-benzyloxyaniline

Introduction

N-benzyl-4-benzyloxyaniline is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceuticals and materials. Its structure, featuring a secondary amine and a benzyl ether, makes it a versatile building block for creating complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of N-benzyl-4-benzyloxyaniline via the N-benzylation of 4-benzyloxyaniline. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental guide, and provide insights into expected outcomes and potential challenges.

Chemical Principles and Mechanism

The synthesis of N-benzyl-4-benzyloxyaniline from 4-benzyloxyaniline and a benzyl halide proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction. In this transformation, the nitrogen atom of the primary amine in 4-benzyloxyaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.

The efficiency of this reaction is contingent upon several factors:

-

Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom of the aniline derivative is available for nucleophilic attack. The electron-donating nature of the benzyloxy group at the para position slightly enhances the electron density on the nitrogen, making it a moderately good nucleophile.

-

Nature of the Leaving Group: A good leaving group on the benzyl halide is crucial for facilitating the SN2 reaction. Benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of the bromide ion.

-

Role of the Base: The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct. This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, a base is incorporated to neutralize the acid as it is formed. A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) is ideal as it is strong enough to scavenge the acid without promoting significant side reactions.

-

Solvent Effects: A polar aprotic solvent, such as acetone or acetonitrile, is typically employed. These solvents can dissolve the reactants and facilitate the SN2 mechanism without solvating the nucleophile too strongly, which would decrease its reactivity.

A potential side reaction is the dibenzylation of the aniline, where the initially formed secondary amine undergoes a second benzylation to yield a tertiary amine. This can be minimized by carefully controlling the stoichiometry of the reactants, typically by using a slight excess of the aniline or by adding the benzyl halide slowly to the reaction mixture.

Visualizing the Workflow

The following diagram illustrates the key steps involved in the synthesis, workup, and purification of N-benzyl-4-benzyloxyaniline.

Caption: Workflow for the synthesis of N-benzyl-4-benzyloxyaniline.

Detailed Experimental Protocol

This protocol is based on established methods for the N-alkylation of anilines.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 4-Benzyloxyaniline | ≥98% | Sigma-Aldrich |

| Benzyl bromide | ≥98% | Sigma-Aldrich |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |

| Acetone | ACS grade, ≥99.5% | Fisher Scientific |

| Ethyl acetate | ACS grade, ≥99.5% | Fisher Scientific |

| Hexanes | ACS grade | Fisher Scientific |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |

| Silica gel | 230-400 mesh | Sorbent Technologies |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxyaniline (5.0 g, 25.1 mmol), anhydrous potassium carbonate (5.2 g, 37.6 mmol), and acetone (50 mL).

-

Initiation: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C) with vigorous stirring.

-

Addition of Benzyl Bromide: In a dropping funnel, prepare a solution of benzyl bromide (4.7 g, 3.5 mL, 27.6 mmol) in acetone (10 mL). Add this solution dropwise to the refluxing mixture over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

-

Workup - Filtration: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

-

Workup - Extraction: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain an oily residue. Dissolve the residue in ethyl acetate (50 mL).

-

Workup - Washing: Transfer the ethyl acetate solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate).

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford N-benzyl-4-benzyloxyaniline as a solid.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care and avoid inhalation of vapors and contact with skin and eyes.

-

4-Benzyloxyaniline: May cause skin and eye irritation. Avoid inhalation of dust.[2]

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

Expected Outcomes and Characterization

The expected product, N-benzyl-4-benzyloxyaniline, should be a white to off-white solid. The yield can vary but is typically in the range of 70-85% after purification.

Predicted Characterization Data

-

Appearance: White to off-white solid.

-

Melting Point: Expected to be in the range of 80-90°C. For comparison, the melting point of the starting material, 4-benzyloxyaniline, is approximately 76-78°C.[4]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.50-7.20 (m, 10H, aromatic protons from both benzyl groups)

-

δ 6.90 (d, 2H, aromatic protons ortho to the benzyloxy group)

-

δ 6.65 (d, 2H, aromatic protons ortho to the amino group)

-

δ 5.05 (s, 2H, -O-CH₂-Ph)

-

δ 4.35 (s, 2H, -NH-CH₂-Ph)

-

δ ~4.0 (br s, 1H, -NH-)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~153 (C-O)

-

δ ~142 (C-N)

-

δ ~139 (quaternary C of benzyl group)

-

δ ~137 (quaternary C of benzyloxy group)

-

δ ~129-127 (aromatic CH carbons)

-

δ ~115 (aromatic CH ortho to -O-)

-

δ ~114 (aromatic CH ortho to -N-)

-

δ ~70 (-O-CH₂-)

-

δ ~49 (-NH-CH₂-)

-

-

IR (KBr, cm⁻¹):

-

~3400 (N-H stretch)

-

~3100-3000 (aromatic C-H stretch)

-

~2900 (aliphatic C-H stretch)

-

~1600, 1500, 1450 (aromatic C=C stretch)

-

~1240 (C-O ether stretch)

-

~1170 (C-N stretch)

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no reaction | Inactive benzyl bromide, insufficient heating, wet solvent. | Use freshly distilled benzyl bromide. Ensure the reaction is at a steady reflux. Use anhydrous solvents. |

| Formation of dibenzylated product | Benzyl bromide added too quickly, incorrect stoichiometry. | Add benzyl bromide dropwise over a longer period. Use a slight excess of 4-benzyloxyaniline. |

| Difficult purification | Incomplete reaction, presence of multiple byproducts. | Ensure the reaction goes to completion by TLC. Use a shallow gradient for column chromatography for better separation. |

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N-benzyl-4-benzyloxyaniline. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided characterization data, though predicted, offers a solid benchmark for product verification.

References

-

PubChem. (n.d.). 4-Benzyloxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-Benzyl-4-hydroxyaniline. Retrieved from [Link]

- Supporting Information for a scientific article. (n.d.). Analytic Data for N-benzylaniline and N-benzyl-4-methoxyaniline.

-

PubChem. (n.d.). 4-(Benzyloxy)aniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supporting Information for a scientific article.

-

Otto Chemie Pvt Ltd. (n.d.). 4-(Benzyloxy)aniline hydrochloride, 98%. Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzylaniline. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

-

PubMed. (n.d.). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-(Benzyloxy)aniline. Retrieved from [Link]

Sources

High-Efficiency Reductive Amination: Synthesis of N-(4-(Benzyloxy)phenyl)-1-phenylmethanamine

[1]

Executive Summary

This Application Note details the optimized protocol for synthesizing N-(4-(benzyloxy)phenyl)benzylamine via reductive amination. While reductive amination is a staple transformation, the specific coupling of benzaldehyde with 4-benzyloxyaniline requires careful selection of reducing agents to prevent chemoselectivity issues—specifically the over-reduction of the aldehyde or the inadvertent cleavage of the O-benzyl protecting group.[1]

This guide prioritizes the Sodium Triacetoxyborohydride (STAB) "one-pot" method for its superior selectivity and operational simplicity at the research scale. A secondary, cost-effective Sodium Borohydride (NaBH₄) protocol is provided for scale-up scenarios where stepwise processing is acceptable.

Mechanistic Insight & Reaction Design

The Chemoselectivity Challenge

The core challenge in this synthesis is balancing the reactivity of the electrophile (benzaldehyde) with the stability of the O-benzyl ether in the nucleophile.[1]

-

Imine Stability: 4-Benzyloxyaniline is electron-rich.[1] The resulting Schiff base (imine) is relatively stable but requires acid catalysis to form efficiently.

-

Protecting Group Integrity: The O-benzyl ether is susceptible to hydrogenolysis.[1] Catalytic Hydrogenation (H₂/Pd-C) is strictly contraindicated for this specific substrate pair, as it will cleave the benzyl ether, yielding the phenol (N-benzyl-4-aminophenol) instead of the desired product.[1]

-

Hydride Selectivity: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[1][2] Unlike NaBH₄, STAB is less basic and reacts negligibly with aldehydes, reacting preferentially with the protonated iminium ion.[1]

Reaction Pathway Visualization

The following diagram illustrates the "One-Pot" mechanism utilizing STAB.

Figure 1: Mechanistic pathway of direct reductive amination. The acid catalyst (AcOH) shifts the equilibrium toward the electrophilic iminium species, which is rapidly intercepted by the hydride source.

Critical Parameters & Reagent Selection

| Parameter | Recommended | Rationale |

| Reducing Agent | NaBH(OAc)₃ (STAB) | Selectively reduces imines in the presence of aldehydes.[1][3] Mild nature prevents side reactions.[1][4] |

| Solvent | 1,2-Dichloroethane (DCE) | Excellent solubility for both reactants; does not interfere with hydride transfer. Alt: THF. |

| Catalyst | Acetic Acid (AcOH) | Promotes imine formation and generates the reactive iminium species. |

| Stoichiometry | 1.0 : 1.0 : 1.4 | (Aldehyde : Amine : Hydride).[1] Slight excess of hydride ensures completion.[1] |

| Temperature | 20–25 °C | Reaction proceeds well at ambient temperature; heating is rarely necessary and may promote byproducts. |

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Research scale (100 mg – 10 g), high purity requirements, one-pot simplicity.

Materials:

-

Benzaldehyde (1.0 equiv)

-

4-Benzyloxyaniline (1.0 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (glacial) (1.0 equiv)

-

1,2-Dichloroethane (DCE) [0.2 M concentration]

Step-by-Step Procedure:

-

Imine Formation (In Situ):

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxyaniline (1.0 equiv) and benzaldehyde (1.0 equiv).

-

Add DCE to achieve a concentration of ~0.2 M (e.g., 5 mL per mmol).

-

Add Acetic Acid (1.0 equiv).[1]

-

Note: Stir for 30–60 minutes under nitrogen. While STAB allows for direct addition, a short pre-stir ensures equilibrium favors the imine, minimizing aldehyde reduction.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.

-

Observation: Mild effervescence may occur.[1]

-

Stir the reaction mixture at room temperature for 4–16 hours. Monitor by TLC (typically 20% EtOAc/Hexanes).[1] The aldehyde spot should disappear, and a new, more polar amine spot should appear.

-

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).[5]

-

Combine organic layers, wash with Brine , and dry over anhydrous Na₂SO₄ .[1]

-

Filter and concentrate under reduced pressure.[1]

-

-

Purification:

-

The crude material is often >90% pure.[1] If necessary, purify via flash column chromatography (Silica gel; Gradient: 5% → 20% EtOAc in Hexanes).

-

Protocol B: The "Cost-Effective" (NaBH₄ Method)

Best for: Large scale (>10 g) where STAB cost is prohibitive.[1] Requires a stepwise approach.

Step-by-Step Procedure:

-

Imine Formation:

-

Dissolve benzaldehyde (1.0 equiv) and 4-benzyloxyaniline (1.0 equiv) in Methanol (MeOH) .

-

Optional: Add dehydrating agent (molecular sieves) or reflux with a Dean-Stark trap (if using toluene) to drive imine formation to completion.

-

Stir for 2–4 hours. Ensure complete consumption of aldehyde by TLC before proceeding (Critical step).[1]

-

-

Reduction:

-

Cool the mixture to 0 °C.

-

Carefully add Sodium Borohydride (NaBH₄) (1.0–1.2 equiv) in small portions. Caution: Exothermic with hydrogen gas evolution.[6]

-

Allow to warm to room temperature and stir for 1 hour.

-

-

Workup:

-

Quench with water or dilute HCl (carefully, to pH ~7).

-

Remove MeOH under reduced pressure.

-

Extract residue with EtOAc, wash with brine, dry, and concentrate.[1]

-

Expected Analytical Data

Upon isolation, the product N-(4-(benzyloxy)phenyl)benzylamine should exhibit the following spectral characteristics.

| Technique | Expected Signals / Features | Interpretation |

| ¹H NMR (CDCl₃) | δ 7.30–7.45 (m, 10H) | Phenyl protons (Benzyl group + O-Benzyl group).[1] |

| δ 6.80–6.90 (d, 2H) | Aromatic protons on aniline ring (ortho to ether). | |

| δ 6.55–6.65 (d, 2H) | Aromatic protons on aniline ring (ortho to amine). | |

| δ 5.01 (s, 2H) | O-CH₂-Ph (Benzylic ether protons).[1] | |

| δ 4.28 (s, 2H) | N-CH₂-Ph (Benzylic amine protons).[1] | |

| δ 3.80 (br s, 1H) | N-H (Secondary amine, broad). | |

| MS (ESI+) | [M+H]⁺ ≈ 290.15 | Molecular ion peak corresponding to C₂₀H₁₉NO. |

| Appearance | Off-white to beige solid | Anilines can darken upon air exposure; store under inert gas.[1] |

Process Safety & Troubleshooting

Decision Matrix for Troubleshooting

Use the following logic flow to diagnose low yields or impurities.

Figure 2: Troubleshooting logic for common reductive amination failure modes.

Specific Hazards

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

The foundational text establishing STAB as the reagent of choice for this transformation.[1]

-

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][8]

- Reference for the stability of benzyl ethers (O-Bn) under borohydride reduction vs.

-

Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 27, 395–404.[1]

- Provides context on the role of acetic acid in modifying borohydride reactivity.

-

Master Organic Chemistry. (2017). "Reductive Amination."[1][2][4][6][7][9][10][11][12][13]

- General overview of the reaction mechanism and reagent comparison.

Sources

- 1. prepchem.com [prepchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 5. rsc.org [rsc.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. orientjchem.org [orientjchem.org]

using N-Benzyl-4-(benzyloxy)aniline as a chemical scaffold

Application Note: N-Benzyl-4-(benzyloxy)aniline as a Strategic Chemical Scaffold

Executive Summary

N-Benzyl-4-(benzyloxy)aniline (CAS: 39860-72-5) represents a "privileged scaffold" in medicinal chemistry, serving as a dual-protected derivative of p-aminophenol.[1] Its value lies in its structural versatility: the N-benzyl group acts as both a hydrophobic handle and a removable protecting group, while the O-benzyl ether provides robust protection for the phenolic oxygen, stable against basic and oxidative conditions. This guide outlines the optimal synthesis protocols, physicochemical handling, and strategic applications of this scaffold in drug discovery, particularly for anti-infective (tuberculosis) and kinase inhibitor research.[1]

Part 1: Chemical Profile & Strategic Value

Identity & Physicochemical Properties

| Property | Data | Notes |

| Chemical Name | N-Benzyl-4-(benzyloxy)aniline | Also: N-Benzyl-4-(phenylmethoxy)aniline |

| CAS Number | 39860-72-5 | Distinct from HCl salt (CAS 51388-20-6) |

| Molecular Formula | C₂₀H₁₉NO | |

| Molecular Weight | 289.37 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidizes slowly in air; store under inert gas.[1][2] |

| Solubility | Soluble in DCM, EtOAc, DMSO | Insoluble in water.[1] |

| pKa (Calc) | ~5.0 - 5.5 (Aniline Nitrogen) | Less basic than alkyl amines due to aryl conjugation.[1] |

The "Scaffold Advantage"

This molecule is not merely an intermediate; it is a gateway scaffold offering three distinct chemical vectors:

-

Secondary Amine (

-H): A nucleophilic site ready for acylation (amide formation), alkylation, or sulfonylation to build libraries.[1] -

Benzyl Ether (

-Bn): A robust protecting group that withstands harsh basic conditions (e.g., alkylation reactions) but can be removed via catalytic hydrogenation ( -

Benzyl Amine (

-Bn): Provides lipophilicity for cell permeability during early screening.[1] It can also be cleaved (hydrogenolysis) to return to the primary aniline if needed.[1]

Part 2: Synthetic Protocols

Protocol A: Synthesis via Reductive Amination (Gold Standard)

Rationale: Direct alkylation of 4-(benzyloxy)aniline with benzyl bromide often leads to over-alkylation (formation of the tertiary N,N-dibenzyl amine).[1] Reductive amination is the preferred method for high-fidelity mono-alkylation.[1]

Reagents:

-

4-(Benzyloxy)aniline (Free base or HCl salt neutralized in situ)[1]

-

Benzaldehyde (1.0 - 1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1-2 equiv)[1]

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve 4-(benzyloxy)aniline (10 mmol) in DCE (30 mL). Add benzaldehyde (10.5 mmol).[1]

-

Activation: Add Acetic Acid (10-20 mmol). Stir at room temperature for 30–60 minutes under nitrogen. Note: The solution may turn slightly yellow/orange as the imine forms.[1]

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The imine intermediate should disappear.[1]

-

Quench: Quench carefully with saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

-

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) to yield the target secondary amine.

Protocol B: Functionalization (Amide Coupling)

Application: Generating N-acylated derivatives for SAR (Structure-Activity Relationship) studies.

-

Dissolve N-Benzyl-4-(benzyloxy)aniline (1.0 equiv) in dry DCM.[1]

-

Add Triethylamine (1.5 equiv) or Pyridine.[1]

-

Add Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv) dropwise at 0°C.

-

Stir at RT for 2 hours. Wash with 1N HCl (to remove unreacted amine/pyridine), then NaHCO₃.[1]

-

Recrystallize or chromatograph to isolate the amide.[1]

Part 3: Visualization of Workflows

Figure 1: Synthesis & Divergent Application Pathway

This diagram illustrates the "Gold Standard" synthesis route and how the scaffold branches into diverse chemical spaces.

Caption: Figure 1. Reaction workflow for the synthesis of N-Benzyl-4-(benzyloxy)aniline and its downstream divergence into functionalized libraries.

Part 4: Quality Control & Characterization

To ensure the integrity of the scaffold before using it in complex synthesis, verify the following diagnostic signals.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl₃) | δ 4.30 - 4.35 ppm (s, 2H) | N-CH₂-Ph : The benzylic methylene attached to Nitrogen.[1] |

| 1H NMR (CDCl₃) | δ 5.00 - 5.05 ppm (s, 2H) | O-CH₂-Ph : The benzylic methylene attached to Oxygen.[1] |

| 1H NMR (CDCl₃) | δ 6.6 - 6.9 ppm (m, 4H) | AA'BB' System : Characteristic of the para-substituted central benzene ring.[1] |

| MS (ESI+) | [M+H]⁺ = 290.15 | Protonated molecular ion.[1] |

| TLC | Single spot, Rf ~0.4-0.6 | (Hexane/EtOAc 3:1).[1] Higher Rf than primary amine precursor.[1] |

Common Impurity:

-

N,N-Dibenzyl-4-(benzyloxy)aniline: Look for a second benzyl signal in NMR or a higher Rf spot in TLC.[1] This impurity is common in direct alkylation but rare in reductive amination.[1]

Part 5: Handling & Safety

-

Storage: Store the solid at 2–8°C under an inert atmosphere (Argon/Nitrogen). Secondary aromatic amines can oxidize over time to form colored impurities (quinones/imines).[1]

-

Safety:

References

-

Synthesis of N-benzylanilines: Gungor, T. et al. "Synthesis, isolation and characterisation of some substituted N-benzyl and N-benzoyl anilines."[1] Journal of Faculty of Pharmacy of Istanbul University, 1996.[1]

-

Reductive Amination Protocols: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (Standard Protocol Reference).[1]

-

Medicinal Applications (TB): "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." Molecules, 2022.[1][3][4]

-

CAS Verification: "N-benzyl-4-(benzyloxy)aniline (CAS 39860-72-5)."[1][5][6] Arctom Scientific Catalog.

-

Precursor Data: "4-(Benzyloxy)aniline hydrochloride Properties." PubChem, National Library of Medicine.[1]

Sources

- 1. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Benzyloxy)aniline 98 51388-20-6 [sigmaaldrich.com]

- 3. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 4. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Building Blocks | CymitQuimica [cymitquimica.com]

- 6. arctomsci.com [arctomsci.com]

Application Note: Optimized Reaction Conditions for N-Alkylation of 4-(Benzyloxy)aniline

Strategic Overview & Chemical Logic

The N-alkylation of 4-(benzyloxy)aniline (CAS: 51388-20-6) is a pivotal transformation in the synthesis of diverse bioactive scaffolds. However, this substrate presents specific chemoselective challenges that distinguish it from simple aniline alkylations.

Critical Reactivity Factors

-

Electronic Activation: The para-benzyloxy group functions as a strong electron-donating group (EDG), significantly increasing the nucleophilicity of the amine. This makes the substrate highly prone to over-alkylation (forming tertiary amines or quaternary ammonium salts) during direct nucleophilic substitution.

-

Protecting Group Sensitivity: The benzyl ether moiety is stable under basic and mild acidic conditions but is labile to catalytic hydrogenolysis (e.g., H₂/Pd-C). Therefore, standard reductive amination protocols involving catalytic hydrogenation must be avoided if the benzyl group is to be retained.

-

Oxidation Risk: Electron-rich anilines are susceptible to oxidation (forming quinone imines) under aerobic conditions or with strong oxidants. Inert atmosphere (N₂ or Ar) is recommended.

Method Selection Guide

-

Target: Mono-N-alkylation

Method A (Reductive Amination) is the "Gold Standard." It proceeds via a stepwise imine formation and reduction, naturally stopping at the secondary amine stage due to steric hindrance and electronic deactivation of the product relative to the intermediate imine. -

Target: Simple Alkyls (Me, Et) or no Aldehyde Precursor

Method B (Direct Alkylation) . Requires strict stoichiometric control and often yields statistical mixtures requiring chromatographic separation.

Method A: Reductive Amination (Preferred Protocol)

Objective: Selective synthesis of secondary amines (Mono-N-alkyl-4-(benzyloxy)aniline).

Mechanism: Condensation of aniline with aldehyde/ketone to form a hemiaminal

Reagent Selection Rationale

-

Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃ ) is the reagent of choice. Unlike NaBH₄, it is mild enough not to reduce the aldehyde/ketone competitively, allowing for "one-pot" procedures. It is safer than NaBH₃CN (no cyanide risk).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slightly slower reactions as it allows higher temperatures, but DCM is standard for room temperature protocols.

-

Acid Catalyst: Acetic acid (AcOH) promotes imine formation by protonating the carbonyl oxygen, facilitating nucleophilic attack.

Detailed Protocol

Step 1: Stoichiometry & Setup

-

Substrate: 4-(Benzyloxy)aniline (1.0 equiv)

-

Electrophile: Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Reductant: NaBH(OAc)₃ (1.4 – 1.6 equiv)

-

Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

-

Solvent: DCE (0.1 M concentration relative to aniline)

Step 2: Reaction Execution

-

Charge a flame-dried reaction vial with 4-(benzyloxy)aniline and DCE under N₂ atmosphere.

-

Add the aldehyde/ketone and Acetic Acid. Stir for 15–30 minutes at Room Temperature (RT) to establish the imine equilibrium.

-

Note: If the ketone is sterically hindered, add 4Å Molecular Sieves or Ti(OiPr)₄ to drive water removal/activation.

-

-

Add NaBH(OAc)₃ in a single portion.

-

Stir at RT for 2–16 hours. Monitor by TLC or LC-MS (Target mass = MW_aniline + MW_aldehyde - 16 + 2).

Step 3: Workup & Purification

-

Quench: Add saturated aqueous NaHCO₃ (pH ~8–9). Stir for 15 mins to decompose borate complexes.

-

Extraction: Extract with DCM (3x).

-

Wash: Wash combined organics with Brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc). The secondary amine is typically less polar than the primary aniline but more polar than the dialkylated byproduct.

Method B: Direct Nucleophilic Substitution (Alternative)

Objective: Introduction of simple alkyl groups (e.g., Benzyl, Allyl, Methyl) where reductive amination is not feasible. Risk: High probability of N,N-dialkylation.

Optimization Strategy

To favor mono-alkylation, we utilize the "Slow Addition" technique and a mild base to prevent rapid deprotonation of the product.

Detailed Protocol

Step 1: Stoichiometry

-

Substrate: 4-(Benzyloxy)aniline (1.0 equiv)

-

Alkylating Agent: Alkyl Bromide/Iodide (0.9 – 1.0 equiv) [Deficit helps prevent over-alkylation]

-

Base: K₂CO₃ (1.5 equiv) or DIPEA (1.2 equiv)

-

Solvent: DMF or Acetonitrile (ACN)

Step 2: Reaction Execution

-

Dissolve 4-(benzyloxy)aniline in DMF (0.1 M). Add K₂CO₃.

-

Critical Step: Dissolve the Alkyl Halide in a separate volume of DMF. Add this solution dropwise over 1 hour to the aniline mixture at 0°C or RT.

-

Rationale: Keeping the alkylating agent concentration low ensures the primary amine (present in excess initially) competes effectively against the secondary amine product.

-

-

Stir at RT for 4–12 hours.

Step 3: Workup

-

Dilute with water (5x reaction volume) to dissolve DMF/salts.

-

Extract with EtOAc.[1]

-

Purification is mandatory to separate unreacted starting material (SM), Mono-product, and Bis-product.

Data Summary & Comparison

| Parameter | Method A: Reductive Amination | Method B: Direct Alkylation |

| Selectivity (Mono:Bis) | High (>95:5) | Low to Moderate (60:40 to 80:20) |

| Reagent Class | Aldehyde + Hydride | Alkyl Halide + Base |

| Reaction Time | 2 – 16 Hours | 4 – 24 Hours |

| Benzyl Ether Stability | Stable (with Borohydrides) | Stable (Base/Neutral) |

| Primary Risk | Reduction of aldehyde (minimized with STAB) | Over-alkylation (Bis-product) |

| Typical Yield | 80 – 95% | 50 – 70% |

Visualizations

Figure 1: Reaction Pathways & Chemoselectivity

This diagram illustrates the divergent pathways between reductive amination (selective) and direct alkylation (competitive).

Caption: Comparative reaction pathways. Method A (Blue) ensures mono-selectivity via the imine intermediate. Method B (Red) risks over-alkylation due to the enhanced nucleophilicity of the secondary amine product.

Figure 2: Experimental Workflow (Reductive Amination)

A step-by-step decision tree for the bench scientist.

Caption: Decision tree and workflow for optimizing the N-alkylation process based on electrophile availability.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Sigma-Aldrich. "4-(Benzyloxy)aniline hydrochloride Product Specification & Safety Data."

-

Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines."

-

PubChem. "4-Benzyloxyaniline Compound Summary."[2] National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Portal: Synthesis of N-Benzyl-4-(benzyloxy)aniline

[1]

Status: Operational Ticket ID: YIELD-OPT-4492 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Welcome to the Process Chemistry Helpdesk

You are likely here because your synthesis of N-Benzyl-4-(benzyloxy)aniline is stalling at 40-60% yield, or you are struggling with inseparable mixtures of mono- and bis-benzylated products.

This specific transformation involves an electron-rich aniline (4-benzyloxyaniline) and an electrophilic benzyl source.[1] The high electron density of the aniline ring makes it an excellent nucleophile, but this same property makes it prone to over-alkylation and oxidative degradation (tar formation).

This guide prioritizes Reductive Amination (Route B)[1] over Direct Alkylation (Route A) as the industry standard for maximizing yield in this specific system.[1]

Part 1: Diagnostic Flowchart

Before altering your protocol, identify your failure mode.[1]

Figure 1: Diagnostic decision tree for common synthesis failures.

Part 2: Route Selection & Mechanism

The Trap: Direct Alkylation ( )

Many researchers attempt to react 4-(benzyloxy)aniline directly with benzyl bromide/chloride.[1]

-

The Problem: The product, N-benzyl-4-(benzyloxy)aniline, is a secondary amine.[1] Secondary amines are often more nucleophilic than the primary amine starting material due to the inductive effect of the alkyl group.[1]

-

The Result: As soon as the product forms, it competes for the benzyl bromide, leading to the N,N-dibenzyl byproduct.[1] Separation requires tedious chromatography, killing your yield.[1]

The Solution: Reductive Amination

This route separates the bond formation into two controllable steps: Imine formation followed by hydride reduction.[1][2][3]

Part 3: Optimized Protocol (The "Gold Standard")

This protocol uses Sodium Triacetoxyborohydride (STAB) .[1][4] Unlike Sodium Borohydride (

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 4-(Benzyloxy)aniline | 1.0 | Nucleophile | Critical: Ensure it is free base or neutralize HCl salt in situ.[1] |

| Benzaldehyde | 1.05 | Electrophile | Slight excess ensures full consumption of expensive aniline.[1] |

| STAB ( | 1.4 | Reductant | Must be dry.[1] Moisture decomposes it rapidly.[1] |

| Acetic Acid (AcOH) | 1-2 | Catalyst | Activates the imine for reduction.[1] |

| DCE or DCM | Solvent | Medium | 1,2-Dichloroethane (DCE) is preferred for reaction rate.[1] |

Step-by-Step Methodology

1. Preparation of the Aniline (Inert Atmosphere)

-

Context: 4-(benzyloxy)aniline is electron-rich.[1] In air, it oxidizes to purple/black quinoid species.[1]

-

Action: Purge the reaction vessel with Nitrogen (

) or Argon. Dissolve 1.0 equiv of 4-(benzyloxy)aniline in dry DCE (0.2 M concentration).

2. Imine Formation

-

Action: Add 1.05 equiv of Benzaldehyde.

-

Action: Add 1.0 equiv of Acetic Acid (AcOH).[1]

-

Observation: Stir for 30-60 minutes at room temperature. You may see a color change (yellow/orange) indicating imine formation.[1]

-

Checkpoint: If TLC shows starting material remaining after 1 hour, add 3Å molecular sieves to sequester water and drive the equilibrium.

3. Selective Reduction

-

Action: Cool the mixture to 0°C (ice bath).

-

Action: Add 1.4 equiv of STAB portion-wise over 10 minutes.

-

Reasoning: STAB releases heat and acetic acid upon reaction.[1] Portion-wise addition prevents temperature spikes that could degrade the imine.[1]

-

Incubation: Remove ice bath and stir at Room Temperature for 2–4 hours.

4. Quench & Work-up

-

Action: Quench by slowly adding saturated aqueous

until pH > 8. -

Extraction: Extract with DCM (

).[1] -

Wash: Wash combined organics with brine.[1] Dry over

.[1] -

Purification: If the yield is >90% (common with this method), recrystallization from Ethanol/Hexane is often sufficient. If chromatography is needed, use a gradient of Hexane:Ethyl Acetate (start 95:5).

Part 4: Troubleshooting & FAQs

Q: I only have Sodium Borohydride ( ). Can I use it?

A: Yes, but NOT in one pot.

-

Protocol Adjustment: Reflux the aniline and benzaldehyde in Methanol for 2 hours (or until TLC shows imine). Then cool to 0°C and add

. This "Two-Step" method is effective but takes longer.[1]

Q: My product is turning purple/red on the column.

A: Your compound is oxidizing on the silica gel.[1]

-

Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane.[1] This neutralizes acidic sites on the silica that catalyze oxidation of electron-rich anilines.[1]

Q: The reaction stalled at 70% conversion.

A: Water is likely the culprit.[1]

-

Explanation: Water is a byproduct of imine formation (

).[1] If water accumulates, it hydrolyzes the imine back to the starting materials.[1] -

Fix: Add activated 3Å or 4Å Molecular Sieves to the reaction pot during the imine formation step.[1]

Q: I am using the HCl salt of 4-(benzyloxy)aniline. Why isn't it reacting?

A: The amine is protonated (

-